2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3-hydroxy-4-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3-hydroxy-4-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3-hydroxy-4-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aromatic aldehyde reacts with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a base such as piperidine . The reaction is usually carried out in an ethanol solvent under reflux conditions to yield the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using different catalysts and reaction conditions to improve yield and efficiency. For example, zinc chloride can be used as a catalyst in an environmentally benign water medium . This method not only enhances the reaction rate but also reduces the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3-hydroxy-4-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for nitration .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3-hydroxy-4-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3-hydroxy-4-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions . The presence of hydroxyl and carbonyl groups allows the compound to form strong hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(thiophen-3-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one
- 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione
Uniqueness
What sets 2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3-hydroxy-4-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups on the aromatic ring, along with the dimethylcyclohexane structure, contributes to its distinct properties and applications .
Properties
Molecular Formula |
C24H30O6 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(3-hydroxy-4-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C24H30O6/c1-23(2)9-15(26)21(16(27)10-23)20(13-6-7-19(30-5)14(25)8-13)22-17(28)11-24(3,4)12-18(22)29/h6-8,20-21,25,28H,9-12H2,1-5H3 |
InChI Key |
OHGUZBCLDFOJCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2=CC(=C(C=C2)OC)O)C3=C(CC(CC3=O)(C)C)O)C |
Origin of Product |
United States |
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